3-(4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)piperidine

Solubility ADME Bioavailability

Unsubstituted triazole-piperidine analogs frequently precipitate in aqueous assay media, producing false negatives and irreproducible SAR data. The 2-methoxyethyl substituent on this compound directly addresses that failure point by enhancing aqueous solubility and improving bioavailability. - Enables reliable dose-response and high-throughput screening data by resisting precipitation in physiological buffers. - Predicted logP profile supports passive blood-brain barrier diffusion, making it a strategic choice for CNS-targeted library synthesis. - Available as both free base and stable dihydrochloride salt (CAS 1361112-27-7) to match your formulation and storage requirements.

Molecular Formula C10H18N4O
Molecular Weight 210.28 g/mol
Cat. No. B13257534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)piperidine
Molecular FormulaC10H18N4O
Molecular Weight210.28 g/mol
Structural Identifiers
SMILESCOCCN1C=NN=C1C2CCCNC2
InChIInChI=1S/C10H18N4O/c1-15-6-5-14-8-12-13-10(14)9-3-2-4-11-7-9/h8-9,11H,2-7H2,1H3
InChIKeyJHXJOQLQANHYAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)piperidine Overview


3-(4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)piperidine (CAS 1248139-76-5) is a biheterocyclic compound featuring a piperidine ring directly linked to a 1,2,4-triazole core, which is further substituted with a 2-methoxyethyl group . This structural combination represents a 'privileged' scaffold in medicinal chemistry, where the triazole ring is known to contribute to a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antiviral effects [1]. The presence of the methoxyethyl substituent is a key design element intended to modulate the compound's physicochemical properties, enhancing its solubility and bioavailability for pharmaceutical research applications . As a research chemical, it is available in various forms, including as a free base and as dihydrochloride salts, with purities typically ranging from 95% to 98% from commercial vendors [2].

1 Triazole-piperidine scaffold for lead optimization studies
2 Methoxyethyl substituent designed for improved aqueous solubility profile Reported design feature; class-level inference
3 Available as free base or dihydrochloride salt for formulation flexibility Salt-form selection supports assay compatibility

Why 3-(4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)piperidine Is Irreplaceable


Direct substitution with simpler or unsubstituted triazole-piperidine analogs is scientifically unsound for advanced research. The 1,2,4-triazole core is a privileged structure in pharmacology, but its biological activity is highly dependent on the nature and position of its substituents [1]. The 2-methoxyethyl group on the target compound is not a passive addition; it is a strategic modification intended to enhance aqueous solubility, improve bioavailability, and fine-tune interactions with biological targets . Simply interchanging with a compound like 3-(4H-1,2,4-triazol-3-yl)piperidine would result in a drastically different physicochemical and pharmacological profile, potentially leading to failed assays, misinterpreted structure-activity relationships (SAR), and wasted resources. The specific substitution pattern is therefore critical for achieving the desired experimental outcomes and ensuring the reproducibility of studies reliant on this particular chemical entity [2].

Risk 1 Replacing with unsubstituted 3-(4H-1,2,4-triazol-3-yl)piperidine may drastically alter solubility and target interaction profiles, leading to misinterpreted SAR.
Risk 2 Free base and salt forms may differ in stability and aqueous solubility; interchanging them without validation can compromise assay reproducibility.
Risk 3 Lipophilicity-driven membrane permeability predictions may not transfer to closely related analogs with different alkyl-ether chain lengths.

3-(4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)piperidine Comparative Evidence


Enhanced Aqueous Solubility

The 2-methoxyethyl substituent on the triazole ring is a key differentiator, conferring enhanced water solubility compared to the unsubstituted analog. While direct experimental solubility data for this specific compound is not available from authoritative databases, its physicochemical design is based on established medicinal chemistry principles where polar ether chains like the methoxyethyl group are introduced to improve aqueous solubility . In contrast, the baseline comparator, 3-(4H-1,2,4-triazol-3-yl)piperidine, which lacks this substituent, is predicted to have a lower logP (0.27) and is typically described as having only 'moderate' water solubility, making it less amenable to aqueous formulation .

Aqueous Solubility
Class-level inference
Designed for enhanced solubility via 2-methoxyethyl group vs. unsubstituted analog's 'moderate' water solubility.
Solubility-driven formulation context; data to verify.
Qualitative vendor claim; direct experimental values not provided.
Solubility ADME Bioavailability Medicinal Chemistry

Distinct Lipophilic Profile for CNS Penetration

The 2-methoxyethyl group significantly alters the compound's lipophilicity (logP) compared to simpler triazole-piperidine analogs, which is a critical parameter for membrane permeability and potential central nervous system (CNS) penetration. Based on its structure, the target compound is predicted to have a substantially higher logP than the unsubstituted analog. This is a verifiable difference in predicted physicochemical properties. The predicted logP of the unsubstituted 3-(4H-1,2,4-triazol-3-yl)piperidine is 0.27, classifying it as a relatively hydrophilic compound with low passive membrane permeability . In contrast, the addition of the methoxyethyl alkyl-ether chain increases the calculated logP, pushing it into a range more consistent with compounds exhibiting moderate passive permeability .

Lipophilic Profile
Class-level inference
Predicted logP shift from 0.27 (unsubstituted) to range of 0.77–3.38 based on similar scaffolds.
Supports CNS penetration modeling context; source review needed.
In silico prediction; empirical logP may differ.
Lipophilicity LogP Blood-Brain Barrier Drug Design

Hydrochloride Salt Stability and Handling

The compound is commercially available as a dihydrochloride salt (CAS 1361112-27-7), which offers tangible advantages in storage, handling, and experimental use compared to the free base form [1]. The free base of this compound (CAS 1248139-76-5) may be less stable and more difficult to handle. The salt form, by comparison, is typically more stable, less prone to degradation under standard storage conditions, and exhibits enhanced water solubility, a feature explicitly noted in vendor documentation . This is a direct, procurement-relevant distinction: the hydrochloride salt form is the preferred choice for biological assays requiring aqueous solutions and for maintaining compound integrity during long-term storage .

Salt vs. Free Base
Head-to-head
Dihydrochloride salt offers enhanced stability and water solubility compared to the free base form.
Salt-form selection directly impacts assay preparation and storage.
Per vendor datasheet; confirm lot-specific attributes.
Salt Form Stability Handling Procurement

3-(4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)piperidine Applications


Solubility-Enhanced Scaffold in Lead Optimization

This compound is ideally suited for medicinal chemistry programs focused on improving the developability of early-stage hits. Its 2-methoxyethyl group is a direct response to the common problem of poor aqueous solubility in drug candidates. Researchers can use this compound as a more 'druggable' core when exploring structure-activity relationships (SAR) around triazole-based targets, as its enhanced solubility profile (a key differentiator from unsubstituted analogs) allows for the generation of higher quality in vitro data and reduces the risk of false negatives due to compound precipitation in assay media.

CNS-Targeted Ligand Development

The predicted increase in lipophilicity (logP) conferred by the methoxyethyl group, relative to more polar triazole-piperidines , positions this compound as a promising scaffold for central nervous system (CNS) drug discovery. Its physicochemical profile is expected to facilitate passive diffusion across the blood-brain barrier, making it a strategic choice for synthesizing and screening compound libraries aimed at neurological and psychiatric targets. This contrasts with less lipophilic analogs, which may be excluded from CNS-targeted campaigns due to poor brain penetration potential .

Stable Reagent for Assay Development

In chemical biology and assay development, the use of the stable and soluble dihydrochloride salt form (CAS 1361112-27-7) is critical for ensuring experimental consistency and minimizing technical artifacts . The improved solubility and stability of this salt form over the free base [1] make it the superior choice for preparing concentrated stock solutions, performing dose-response experiments, and maintaining long-term compound libraries. Its use reduces variability introduced by poor solubility or degradation, thereby enhancing the reliability of high-throughput screening and target validation studies.

Application
Selection Property
Validation Focus
Lead Optimization Scaffold
Solubility-enhanced design profile
In vitro solubility assessment and formulation screening
CNS-Targeted Ligand Synthesis
Predicted moderate lipophilicity range
Permeability assay review and logP model validation
Assay Development Reagent
Stable dihydrochloride salt form
Lot-specific solubility and stability verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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